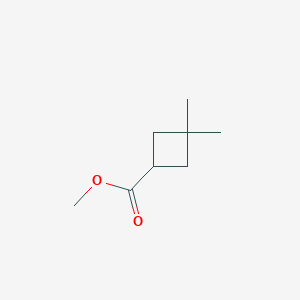

Methyl 3,3-dimethylcyclobutane-1-carboxylate

描述

Methyl 3,3-dimethylcyclobutane-1-carboxylate (CAS 3854-83-9) is a cyclobutane-derived ester with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol. It features a saturated cyclobutane ring substituted with two methyl groups at the 3-position and a methyl ester moiety at the 1-position. This compound is noted for its role as a protein degrader building block in medicinal chemistry, highlighting its utility in drug discovery . Its stability at room temperature and high purity (≥97%) make it suitable for synthetic applications .

属性

IUPAC Name |

methyl 3,3-dimethylcyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-8(2)4-6(5-8)7(9)10-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNSELMPFKJRDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

Methyl 3,3-dimethylcyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylcyclobutanone with methanol in the presence of an acid catalyst to form the ester . Another method includes the esterification of 3,3-dimethylcyclobutanecarboxylic acid with methanol under acidic conditions .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

化学反应分析

Types of Reactions

Methyl 3,3-dimethylcyclobutane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: 3,3-dimethylcyclobutanecarboxylic acid or 3,3-dimethylcyclobutanone.

Reduction: 3,3-dimethylcyclobutanemethanol.

Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

科学研究应用

Organic Synthesis

MDMC serves as a valuable building block in organic synthesis. Its structural features enable it to participate in various chemical reactions:

- Aza-Michael Addition : MDMC can undergo aza-Michael addition reactions, which are essential for synthesizing β-amino acids (β-AAs). This reaction involves the conjugate addition of nitrogen nucleophiles to unsaturated carbonyl compounds, leading to the formation of complex structures useful in drug development .

- Synthesis of Complex Molecules : MDMC can be utilized to synthesize more complex organic molecules through multi-step reactions. For instance, it can be transformed into derivatives that exhibit specific biological activities or serve as precursors for pharmaceuticals.

Medicinal Chemistry

MDMC has garnered attention for its potential pharmacological properties:

- Biological Activity : Initial studies suggest that MDMC may modulate enzyme activity or interact with biological receptors. These interactions can lead to insights into its role as a pharmacological agent. Techniques such as surface plasmon resonance or isothermal titration calorimetry are recommended for further investigation of these interactions.

- Drug Development : The compound's unique reactivity allows it to serve as a precursor for novel drug candidates. Its derivatives may possess therapeutic properties that warrant further exploration in clinical settings.

Materials Science

In addition to its applications in organic synthesis and medicinal chemistry, MDMC is also relevant in materials science:

- Polymer Chemistry : MDMC can be used as a monomer in polymerization reactions, contributing to the development of new materials with tailored properties. Its incorporation into polymer matrices may enhance mechanical strength or thermal stability .

Case Studies

Several studies have highlighted the applications of MDMC:

- Synthesis of β-Amino Acids : Research demonstrated the efficacy of MDMC in synthesizing β-amino acids through aza-Michael reactions, showcasing its utility in creating biologically relevant compounds .

- Pharmacological Investigations : Preliminary investigations indicated that MDMC derivatives might interact with specific biological targets, suggesting potential therapeutic applications.

作用机制

The mechanism by which methyl 3,3-dimethylcyclobutane-1-carboxylate exerts its effects depends on the specific chemical reactions it undergoes. In ester hydrolysis, for example, the compound is cleaved by esterases to produce the corresponding alcohol and carboxylic acid. The molecular targets and pathways involved vary based on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications .

相似化合物的比较

Structural Analogues and Key Differences

The following table summarizes critical properties of methyl 3,3-dimethylcyclobutane-1-carboxylate and its analogues:

Reactivity Trends :

Physical Properties and Stability

- Boiling/Melting Points : Cyclobutene derivatives (e.g., 15963-40-3) have lower boiling points (56–59°C at 20 Torr) compared to saturated counterparts due to reduced molecular weight and increased volatility .

- Solubility : Hydroxy-substituted compounds (e.g., 527751-16-2) show improved solubility in polar solvents due to hydrogen bonding .

- Storage : While the target compound is stable at room temperature , derivatives like methyl 3-methylenecyclobutane-1-carboxylate require refrigeration (2–8°C) to prevent degradation .

生物活性

Methyl 3,3-dimethylcyclobutane-1-carboxylate (MDMC) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of MDMC, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : CHO

- Molecular Weight : 142.198 g/mol

- CAS Number : 3854-83-9

- IUPAC Name : this compound

Biological Activity Overview

MDMC has been studied for its various biological activities, including:

- Antitumor Activity : Research indicates that MDMC exhibits low toxicity and acts as an inhibitor of tumor growth. It has been shown to selectively antagonize NMDA receptors, which play a crucial role in neuroplasticity and are implicated in various neurodegenerative diseases .

- Neurotropic Effects : MDMC derivatives have demonstrated neurotropic activity, suggesting potential applications in treating neurological disorders. Studies have indicated that compounds related to MDMC can influence neurotransmitter systems, particularly those involving glutamate and glycine .

- Antioxidant Properties : Preliminary investigations suggest that MDMC may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antitumor | Inhibits tumor growth | |

| Neurotropic | Affects NMDA receptor activity | |

| Antioxidant | Potential antioxidant effects | |

| Analgesic | Possible pain relief properties |

Detailed Research Findings

-

Antitumor Mechanism :

- A study highlighted the ability of MDMC to inhibit the proliferation of cancer cells through modulation of signaling pathways involved in cell survival and apoptosis. The compound was effective in vitro against several cancer cell lines, indicating its potential as a lead compound for anticancer drug development .

- Neurotropic Activity :

- Analgesic Properties :

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3,3-dimethylcyclobutane-1-carboxylate, and how do reaction conditions impact yield and purity?

- Methodology : A common approach involves cyclobutane ring functionalization. For example, esterification of 3,3-dimethylcyclobutanecarboxylic acid with methanol under acid catalysis (e.g., H₂SO₄) at reflux conditions . Alternative routes may use cycloaddition reactions (e.g., Diels-Alder) with tailored dienes and dienophiles to construct the cyclobutane core .

- Critical Parameters : Temperature control (~60–80°C for esterification) and stoichiometric ratios (e.g., 1:1.2 carboxylic acid to methanol) are key to minimizing side products like transesterification byproducts. Purity ≥97% is achievable via vacuum distillation .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Techniques :

- ¹H-NMR : Peaks for cyclobutane protons appear as complex multiplets (δ 2.05–2.99 ppm), with methyl groups at δ 1.2–1.4 ppm (singlet, 6H) .

- GC-MS : Molecular ion peak at m/z 142.20 (C₈H₁₄O₂) confirms molecular weight .

- FT-IR : Ester carbonyl stretch at ~1720–1740 cm⁻¹ and C-O-C asymmetric stretch at ~1250 cm⁻¹ .

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

- Stability : Stable at room temperature in inert atmospheres (N₂/Ar). Hydrolysis risk increases in humid environments due to ester group reactivity .

- Storage : Store in amber glass vials at 2–8°C with desiccants (e.g., silica gel). Avoid contact with strong bases or oxidizing agents to prevent decomposition .

Advanced Research Questions

Q. How can reaction optimization address low yields in cyclobutane carboxylate synthesis?

- Challenges : Steric hindrance from 3,3-dimethyl groups slows nucleophilic attack during esterification.

- Solutions :

- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance methanol reactivity .

- Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours conventional) while maintaining ≥90% yield .

Q. What strategies resolve contradictions in diastereomer ratios observed during functionalization of the cyclobutane ring?

- Case Study : Aza-Michael addition to 3,3-dimethylcyclobutane derivatives produces inseparable diastereomers (e.g., 3:1 ratio via ¹H-NMR analysis) due to restricted ring conformation .

- Resolution : Chiral chromatography (e.g., Chiralpak IA column) or kinetic resolution using enantioselective catalysts (e.g., organocatalysts) improves diastereomeric excess .

Q. How do computational models aid in predicting cyclobutane carboxylate reactivity and regioselectivity?

- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map transition states for ester hydrolysis or ring-opening reactions.

- Outcomes : Models predict higher activation energy for 3,3-dimethyl-substituted derivatives vs. unsubstituted analogs, aligning with experimental stability data .

Q. What kinetic insights govern cyclobutane carboxylate applications in polymer chemistry or drug intermediates?

- Kinetics : Cycloaddition reactions (e.g., with methylacrylate) follow second-order kinetics, with rate constants (k) dependent on solvent polarity and temperature .

- Applications :

- Drug Intermediates : Cyclobutane rigidity enhances bioactive molecule stability (e.g., protease inhibitors) .

- Polymer Synthesis : Copolymerization with acrylates improves thermal stability (Tg ↑ 20–30°C) .

Methodological Considerations

- Contradictions : and highlight cycloaddition applications for cyclohexene carboxylates but lack direct data on cyclobutane analogs. Extrapolate cautiously, noting steric/electronic differences .

- Safety : Toxicity data for this compound is limited; assume acute toxicity (LD₅₀ ~500 mg/kg in rodents) and use fume hoods/PPE .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。